N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-2H-chromene-3-carboxamide
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Overview
Description
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a benzopyran ring fused with a carboxamide group and a pyrimidinyl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- typically involves a multi-step process. One common method includes the amidation of coumarin-3-carboxylic acid with glycine ethyl ester in the presence of coupling agents such as EDC.HCl and HOBt. This is followed by hydrolysis to form the key intermediate, [(2-oxo-2H-1-benzopyran-3-carbonyl) amino] acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Coumarin Derivatives: These compounds share the benzopyran core structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine moiety also show comparable enzyme inhibitory properties.
Uniqueness: The uniqueness of 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- lies in its combined benzopyran and pyrimidinyl structure, which enhances its biological activity and specificity towards certain molecular targets. This dual functionality makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
166115-86-2 |
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Molecular Formula |
C17H18N4O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C17H18N4O5/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)9-7-10-11(25-3)5-4-6-12(10)26-8-9/h4-7H,8,18H2,1-3H3,(H,19,22) |
InChI Key |
WBNDLKPDTSDXDA-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=CC=C3OC)OC2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=CC=C3OC)OC2)N |
Synonyms |
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-5-methoxy- |
Origin of Product |
United States |
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